

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Omipalisib

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Compound of Interest

Compound Name: *Omipalisib*

Cat. No.: *B1684000*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Omipalisib (also known as GSK2126458) is a potent, orally active small molecule inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes mTORC1 and mTORC2.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[4][5]

Omipalisib has been shown to exert anti-tumor effects in various cancers by inhibiting the PI3K/AKT/mTOR pathway, which leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][4][6] This application note provides a detailed protocol for quantifying **Omipalisib**-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically identify early apoptotic cells when conjugated to a fluorochrome.[7]

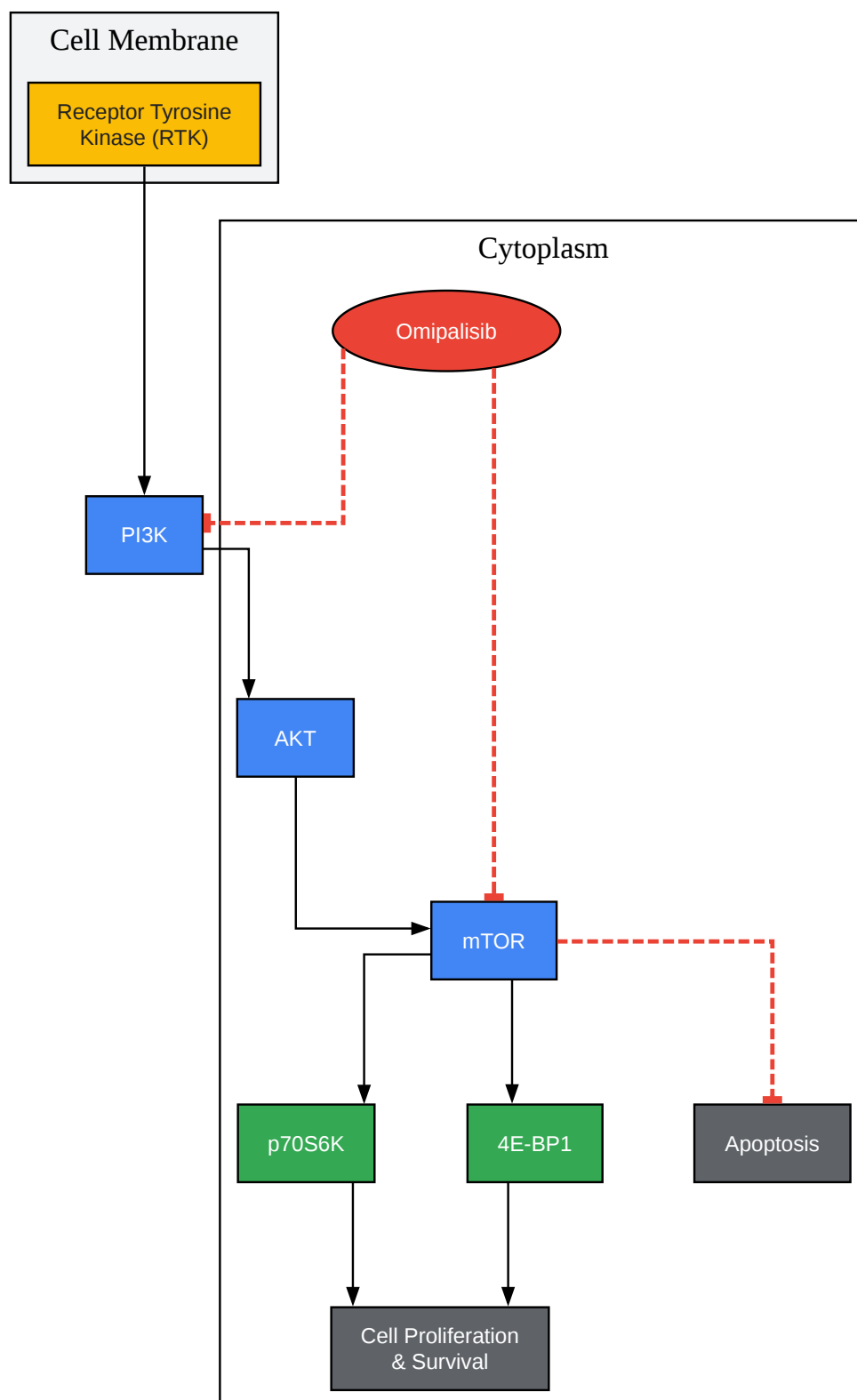
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.^[9] It is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a red fluorescence.^[10]

By using Annexin V and PI in combination, flow cytometry can distinguish between four cell populations:

- Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
- Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
- Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).^[10]

Signaling Pathway and Experimental Design

The following diagrams illustrate the mechanism of **Omipalisib** action and the experimental workflow for apoptosis analysis.



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Caption: **Omipalisib** inhibits PI3K and mTOR, blocking downstream signaling and promoting apoptosis.



Propidium Iodide →

Q1: Necrotic
(Annexin V- / PI+)

Q2: Late Apoptotic
(Annexin V+ / PI+)

Q3: Live
(Annexin V- / PI-)

Q4: Early Apoptotic
(Annexin V+ / PI-)

Annexin V-FITC →

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